molecular formula C27H19N5O4 B11495730 1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

1'-(3-nitrophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11495730
M. Wt: 477.5 g/mol
InChI Key: ADNADPBHAWZJLG-UHFFFAOYSA-N
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Description

1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a suitable diketone to form the spiro[indole-quinoline] structure.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • **1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile
  • **1’-(4-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile
  • **1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carboxamide

Uniqueness

1’-(3-nitrophenyl)-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H19N5O4

Molecular Weight

477.5 g/mol

IUPAC Name

1'-(3-nitrophenyl)-2,5'-dioxo-2'-pyrrol-1-ylspiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C27H19N5O4/c28-16-20-25(30-13-3-4-14-30)31(17-7-5-8-18(15-17)32(35)36)22-11-6-12-23(33)24(22)27(20)19-9-1-2-10-21(19)29-26(27)34/h1-5,7-10,13-15H,6,11-12H2,(H,29,34)

InChI Key

ADNADPBHAWZJLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC(=CC=C5)[N+](=O)[O-])N6C=CC=C6)C#N

Origin of Product

United States

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